molecular formula C17H15BrClNO2 B13498400 benzyl 5-bromo-7-chloro-3,4-dihydroisoquinoline-2(1H)-carboxylate

benzyl 5-bromo-7-chloro-3,4-dihydroisoquinoline-2(1H)-carboxylate

Cat. No.: B13498400
M. Wt: 380.7 g/mol
InChI Key: XQGHUVQDQAXAAV-UHFFFAOYSA-N
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Description

Benzyl 5-bromo-7-chloro-1,2,3,4-tetrahydroisoquinoline-2-carboxylate is a synthetic organic compound that belongs to the class of tetrahydroisoquinoline derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl 5-bromo-7-chloro-1,2,3,4-tetrahydroisoquinoline-2-carboxylate typically involves multiple steps, starting from commercially available precursors. One common method involves the N-alkylation of benzyl amines with halo acetophenones . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Benzyl 5-bromo-7-chloro-1,2,3,4-tetrahydroisoquinoline-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of the corresponding amines or alcohols.

    Substitution: Formation of substituted isoquinoline derivatives.

Scientific Research Applications

Benzyl 5-bromo-7-chloro-1,2,3,4-tetrahydroisoquinoline-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of benzyl 5-bromo-7-chloro-1,2,3,4-tetrahydroisoquinoline-2-carboxylate involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and application .

Comparison with Similar Compounds

Similar Compounds

    Benzyl 5-bromo-7-chloro-1,2,3,4-tetrahydroisoquinoline-2-carboxylate: Known for its unique combination of bromine and chlorine substituents.

    Benzyl 5-bromo-1,2,3,4-tetrahydroisoquinoline-2-carboxylate: Lacks the chlorine substituent, which may affect its biological activity.

    Benzyl 7-chloro-1,2,3,4-tetrahydroisoquinoline-2-carboxylate: Lacks the bromine substituent, which may alter its reactivity and applications.

Uniqueness

The presence of both bromine and chlorine substituents in benzyl 5-bromo-7-chloro-1,2,3,4-tetrahydroisoquinoline-2-carboxylate makes it unique compared to other similar compounds.

Properties

Molecular Formula

C17H15BrClNO2

Molecular Weight

380.7 g/mol

IUPAC Name

benzyl 5-bromo-7-chloro-3,4-dihydro-1H-isoquinoline-2-carboxylate

InChI

InChI=1S/C17H15BrClNO2/c18-16-9-14(19)8-13-10-20(7-6-15(13)16)17(21)22-11-12-4-2-1-3-5-12/h1-5,8-9H,6-7,10-11H2

InChI Key

XQGHUVQDQAXAAV-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=C1C(=CC(=C2)Cl)Br)C(=O)OCC3=CC=CC=C3

Origin of Product

United States

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